(Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
(Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enamine intermediate: This step involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form an enamine intermediate.
Condensation reaction: The enamine intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-methylbenzamide
- N-(1-(4-chlorophenyl)-3-aminoprop-1-en-2-yl)-4-methylbenzamide
Uniqueness
(Z)-N-(1-(4-chlorophenyl)-3-((2-(dimethylamino)ethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to the presence of the dimethylaminoethyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-[2-(dimethylamino)ethylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-15-4-8-17(9-5-15)20(26)24-19(21(27)23-12-13-25(2)3)14-16-6-10-18(22)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,26)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDAHWHPNICZKK-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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